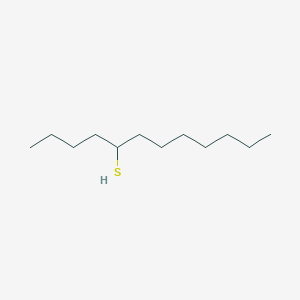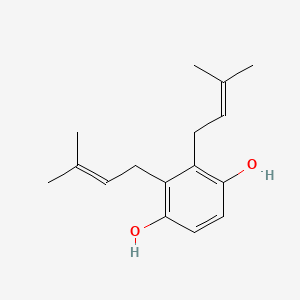
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol is a member of the trisiloxane family, characterized by its unique structure that includes a decyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its surfactant properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol typically involves the hydrosilylation of decene with hexamethyltrisiloxane in the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various functionalized trisiloxane derivatives.
Applications De Recherche Scientifique
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell culture studies to enhance cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, agricultural adjuvants, and coatings.
Mécanisme D'action
The mechanism of action of 3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol involves its ability to reduce surface tension, thereby enhancing the spreadability and penetration of formulations. At the molecular level, the compound interacts with lipid bilayers and proteins, facilitating the delivery of active ingredients to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the decyl group.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another trisiloxane with fewer methyl groups.
Uniqueness
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol is unique due to its decyl group, which imparts enhanced hydrophobicity and surfactant properties. This makes it particularly effective in applications requiring superior spreading and wetting characteristics.
Propriétés
Numéro CAS |
164009-61-4 |
|---|---|
Formule moléculaire |
C16H40O3Si3 |
Poids moléculaire |
364.74 g/mol |
Nom IUPAC |
decyl-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C16H40O3Si3/c1-8-9-10-11-12-13-14-15-16-22(17,18-20(2,3)4)19-21(5,6)7/h17H,8-16H2,1-7H3 |
Clé InChI |
MGDVMMXOFKTXHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)




![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)





![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)

